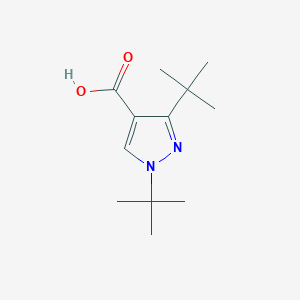

1,3-Ditert-butylpyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

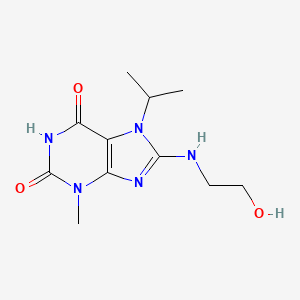

1,3-Ditert-butylpyrazole-4-carboxylic acid (DTBPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBPC is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

科学的研究の応用

Optoelectronic Applications

1,3-Ditert-butylpyrazole-4-carboxylic acid, through its derivates and related compounds, finds applications in optoelectronics. For instance, novel oligo-pyrazole-based thin films synthesized from pyrazole derivatives exhibit significant potential in optoelectronic applications due to their unique optical properties. These films demonstrate varying optical band gaps and extremely low surface roughness, indicating their suitability for use in devices that require specific optical characteristics, such as absorbance, transmittance, and energy gap control (Cetin, Korkmaz, & Bildirici, 2018).

Hydrogen Bond Network Characterization

The complex network of hydrogen bonds in pyrazole derivatives, including those similar to 1,3-Ditert-butylpyrazole-4-carboxylic acid, has been extensively studied. Research into 3-aminopyrazole-4-carboxylic acid revealed intricate intermolecular N--H...O hydrogen bonding, contributing to the formation of stable molecular chains and crosslinks. This structural characterization aids in understanding the molecular assembly and stability of such compounds, which is crucial for their potential applications in materials science and molecular engineering (Dobson & Gerkin, 1998).

Synthetic Pathways and Chemical Reactions

The synthesis of various pyrazole and pyrimidinone derivatives from aminopyrazole-4-carboxylic acids showcases the versatility of these compounds in chemical synthesis. These reactions involve the introduction of heteroalkylidene moieties and explore the factors governing such reactions, highlighting the synthetic utility of pyrazole carboxylic acids in producing a wide range of chemical structures (Maquestiau & Eynde, 1987).

Antimicrobial Activity

Research into the antimicrobial properties of 4-functionalized pyrazoles, including carboxylic acid derivatives, has shown that these compounds exhibit moderate antibacterial and antifungal activities against various pathogens. This suggests that 1,3-Ditert-butylpyrazole-4-carboxylic acid and its analogs could be valuable in the development of new antimicrobial agents, offering a starting point for the synthesis of compounds with potential therapeutic applications (Sharma et al., 2011).

Catalytic Applications and Chemical Synthesis

The synthesis of pyrazole-4-carboxylic acids via electrochemical oxidation demonstrates the catalytic potential of pyrazole derivatives in organic synthesis. The process yields high percentages of the target carboxylic acids, with variations depending on the substituents on the pyrazole ring. This method presents an efficient way to synthesize pyrazole carboxylic acids, potentially useful in various synthetic and catalytic applications (Lyalin & Petrosyan, 2012).

特性

IUPAC Name |

1,3-ditert-butylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)9-8(10(15)16)7-14(13-9)12(4,5)6/h7H,1-6H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSIHRZPQNUXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Ditert-butylpyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)

![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)